molecular formula C21H22Cl2F3N7O B2775830 1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide CAS No. 338413-83-5

1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide

Cat. No. B2775830
M. Wt: 516.35
InChI Key: OZXNISJPABKNMF-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the conditions under which the synthesis is carried out, such as temperature and pressure.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the products that are formed, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry often focuses on synthesizing new compounds with potential biological activities. For instance, the synthesis of heterocyclic systems like pyridazine derivatives has been explored, which could be related to the compound due to the presence of pyridazine and piperidine structures in its chemical makeup. These synthesized compounds are then analyzed for their potential biological activities, which can range from antimicrobial to anticancer properties. The structural and electronic properties of similar anticonvulsant compounds have also been studied, providing insights into their potential therapeutic applications (Youssef et al., 2005).

Structural Analysis and Biological Implications

The structural analysis of compounds with similar frameworks, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has been conducted to understand their electronic properties and potential implications in medicinal chemistry. Such studies involve crystal structure analysis and ab initio molecular-orbital calculations, which can shed light on the orientation, delocalization, and interactions within the molecule that may contribute to its biological activity (Georges et al., 1989).

Applications in Medicinal Chemistry

Compounds with complex structures like the one may have applications in medicinal chemistry, particularly as lead compounds for drug development. The synthesis and evaluation of such compounds for various biological activities, including antimicrobial, antiparkinsonian, and analgesic properties, form a significant part of research in this field. For example, studies on pyridine derivatives and their potential as anti-diabetic and anti-parkinsonian drugs highlight the relevance of exploring the therapeutic potential of heterocyclic compounds (Amr et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and the precautions that need to be taken when handling it.


Future Directions

This involves predicting potential future applications of the compound based on its properties and effects.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2F3N7O/c22-16-11-14(21(24,25)26)12-27-19(16)33-9-5-15(6-10-33)28-31-20(34)13-3-7-32(8-4-13)18-2-1-17(23)29-30-18/h1-2,11-13H,3-10H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXNISJPABKNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide

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